6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid (6-MIPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, potential as an anticancer agent, and its role in inhibiting specific enzymes related to disease processes.
Chemical Structure and Properties
6-MIPCA is part of the imidazo[1,2-a]pyrazine family, characterized by a fused ring structure that contributes to its biological activity. The chemical formula for 6-MIPCA is C8H8N2O2, and it possesses unique properties that influence its interaction with biological targets.
Cytotoxicity and Anticancer Activity
Recent studies have demonstrated that 6-MIPCA exhibits notable cytotoxic effects against various cancer cell lines. A cytotoxicity assay using the HeLa cervical carcinoma cell line revealed half-maximal inhibitory concentrations (IC50) indicating significant cell viability reduction at concentrations ranging from 25 μM to 2000 μM. The compound's cytotoxicity was correlated with its ability to inhibit Rab geranylgeranylation, a process crucial for the function of several oncogenic proteins.
Table 1: Cytotoxic Activity of this compound
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
6-MIPCA | HeLa | <150 | Inhibition of Rab geranylgeranylation |
PC-3 | 0.8 | Anti-cancer activity | |
MCF-7 | 0.32 | EGFR inhibition |
The mechanism by which 6-MIPCA exerts its effects involves:
- Inhibition of Prenylation : The compound disrupts the prenylation of Rab proteins, which are vital for cellular signaling pathways related to cancer progression.
- Tubulin Polymerization Inhibition : Similar compounds in the imidazo[1,2-a]pyrazine class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies and Research Findings
A comprehensive study conducted by Moraski et al. highlighted the anti-tuberculosis (TB) activity of imidazo[1,2-a]pyrazine derivatives, including 6-MIPCA. The minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis were found to be promising, ranging from 0.03 to 5.0 μM, indicating potential for further development as anti-TB agents.
Case Study: Anti-TB Activity
In vitro studies demonstrated that compounds derived from imidazo[1,2-a]pyrazine exhibited significant activity against both replicating and non-replicating strains of M. tuberculosis. The most potent derivatives showed MIC values as low as 0.004 μM without significant cytotoxicity towards human cell lines.
Structure-Activity Relationship (SAR)
Research has focused on modifying the substituents at the C6 position of the imidazo[1,2-a]pyrazine core to enhance biological activity while minimizing toxicity. Variations in substituent size and electronic properties have been correlated with changes in IC50 values across different cancer cell lines.
Table 2: Structure-Activity Relationship of Modified Compounds
Compound Variant | C6 Substituent Type | IC50 (μM) | Observations |
---|---|---|---|
Variant A | Alkyl | <100 | High potency |
Variant B | Aryl | >500 | Low potency |
Variant C | Halogenated Aryl | <150 | Moderate potency |
Propriétés
IUPAC Name |
6-methylimidazo[1,2-a]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-11-6(8(12)13)2-10-7(11)3-9-5/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGTXOAUOOZCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.